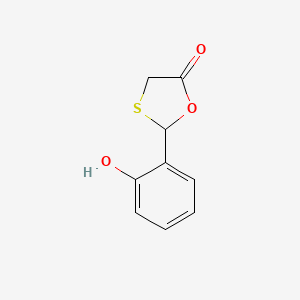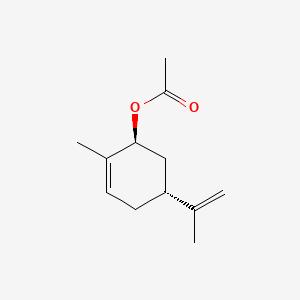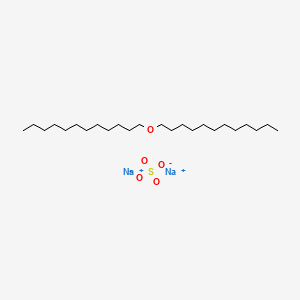
Biperiden
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biperiden is a muscarinic receptor antagonist that is primarily used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . It has effects in both the central and peripheral nervous systems and is used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism . Additionally, it alleviates extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of biperiden hydrochloride involves several key steps. One method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, which is then isomerized into a reactant salt . This is followed by a Grignard reaction and a Mannich reaction to form the final product . The reaction conditions are generally mild, making the process suitable for industrial applications .
Industrial Production Methods: In industrial settings, the preparation of this compound hydrochloride involves the use of readily available and inexpensive raw materials. The process is designed to be simple to operate, with gentle reaction conditions that ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Biperiden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated and dehydrated metabolites, which have been identified in biological samples .
Wissenschaftliche Forschungsanwendungen
Biperiden has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticholinergic agents.
Biology: this compound is used to study the effects of muscarinic receptor antagonists on cellular processes.
Medicine: It is primarily used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs.
Wirkmechanismus
Biperiden exerts its effects by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum . This action helps restore the balance of neurotransmitters in the brain, alleviating symptoms of parkinsonism and extrapyramidal disorders . This compound primarily targets muscarinic receptors, particularly the M1 subtype .
Vergleich Mit ähnlichen Verbindungen
Benztropine: Another muscarinic receptor antagonist used to treat parkinsonism and extrapyramidal side effects.
Trihexyphenidyl: Similar to biperiden, it is used to treat parkinsonism and drug-induced movement disorders.
Comparison:
This compound vs. Benztropine: Both compounds are used to treat similar conditions, but this compound has a more pronounced effect on peripheral anticholinergic activity.
This compound vs. Trihexyphenidyl: While both are effective in treating parkinsonism, this compound is often preferred for its better side effect profile.
This compound stands out due to its balanced central and peripheral effects, making it a versatile option for treating various movement disorders .
Eigenschaften
CAS-Nummer |
163296-11-5 |
|---|---|
Molekularformel |
C6H7F2N3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





